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molecular formula C14H12N2O3S B8414959 (4-Oxo-3,4-dihydro-benzo[4,5]thieno[2,3-d]pyrimidin-7-yl)-acetic acid ethyl ester

(4-Oxo-3,4-dihydro-benzo[4,5]thieno[2,3-d]pyrimidin-7-yl)-acetic acid ethyl ester

Cat. No. B8414959
M. Wt: 288.32 g/mol
InChI Key: FRYWLAGYUSBTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07750017B2

Procedure details

(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-7-yl)acetate (5 g, 17.10 mmol, from step 2) was added to DDQ (9.71 g, 42.76 mmol, 2.5 equiv) in 1,4-dioxane (50 mL) solution under argon. The reaction mixture was heated to 90° C. for 15 h. The mixture was then allowed to cool to rt and the brown solid precipitated from solution. The solid was filtered and washed with 1,4-dioxane (2×30 mL). The filtrate was concentrated in vacuo. Saturated aqueous NaHCO3 (150 mL) was then slowly poured into the concentrated filtrate at 0° C. The mixture was stirred at 0° C. for 10 min then extracted with DCM (3×300 mL). The combined organic layer was washed with saturated aqueous NaHCO3 (100 mL), brine (30 mL) and dried (Na2SO4), then concentrated in vacuo. Ethyl ether (2×15 mL) was used to triturated the product. After drying, 1.78 g (6.18 mmol, 35%) of the desired product was obtained as a brown solid and it was used without further purification. 1H-NMR (CD3OD) δ 8.46 (d, J=8.1 Hz, 1H), 8.18 (s, 1H), 7.84 (s, 1H), 7.43 (d, J=8.2 Hz, 1H), 4.14 (q, 2H), 3.79 (s, 2H), 1.25 (t, 3H), LCMS RT=2.52 min, [M+H]+=289
Name
(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-7-yl)acetate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
9.71 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][CH:6]=[N:5][C:4]2[S:8][C:9]3[CH2:14][CH:13]([CH2:15][C:16]([O-:18])=[O:17])[CH2:12][CH2:11][C:10]=3[C:3]1=2.[C:19]([C:21]1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>O1CCOCC1>[CH2:19]([O:17][C:16](=[O:18])[CH2:15][C:13]1[CH:12]=[CH:11][C:10]2[C:3]3[C:2](=[O:1])[NH:7][CH:6]=[N:5][C:4]=3[S:8][C:9]=2[CH:14]=1)[CH3:21]

Inputs

Step One
Name
(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-7-yl)acetate
Quantity
5 g
Type
reactant
Smiles
O=C1C2=C(N=CN1)SC1=C2CCC(C1)CC(=O)[O-]
Name
Quantity
9.71 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CUSTOM
Type
CUSTOM
Details
the brown solid precipitated from solution
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with 1,4-dioxane (2×30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Saturated aqueous NaHCO3 (150 mL) was then slowly poured into the concentrated filtrate at 0° C
EXTRACTION
Type
EXTRACTION
Details
then extracted with DCM (3×300 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with saturated aqueous NaHCO3 (100 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to triturated the product
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(CC1=CC2=C(C3=C(N=CNC3=O)S2)C=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.18 mmol
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 36.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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